molecular formula C9H6ClFO2 B1365468 4-Chloro-2-fluorocinnamic acid CAS No. 202982-65-8

4-Chloro-2-fluorocinnamic acid

Cat. No.: B1365468
CAS No.: 202982-65-8
M. Wt: 200.59 g/mol
InChI Key: FVLPOWWRHAOKMT-DUXPYHPUSA-N
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Description

4-Chloro-2-fluorocinnamic acid is an organic compound with the molecular formula C9H6ClFO2. It is a derivative of cinnamic acid, where the aromatic ring is substituted with chlorine and fluorine atoms. This compound is predominantly used in research and development settings, particularly in the fields of organic synthesis and medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Chloro-2-fluorocinnamic acid can be synthesized through various methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction typically requires a base, such as potassium carbonate, and is conducted in a solvent like toluene or ethanol under reflux conditions.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for yield and purity, using cost-effective reagents, and ensuring safety and environmental compliance.

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-2-fluorocinnamic acid undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine and fluorine atoms on the aromatic ring can be substituted by other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The carboxylic acid group can be oxidized to form corresponding derivatives or reduced to alcohols.

Common Reagents and Conditions:

    Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products:

    Substitution: Formation of various substituted cinnamic acid derivatives.

    Oxidation: Conversion to carboxylate salts or other oxidized forms.

    Reduction: Formation of cinnamyl alcohol derivatives.

Scientific Research Applications

4-Chloro-2-fluorocinnamic acid is utilized in several scientific research applications:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its role in drug development, particularly in designing molecules with improved pharmacokinetic properties.

    Industry: Employed in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Chloro-2-fluorocinnamic acid depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The presence of chlorine and fluorine atoms can enhance its binding affinity and selectivity towards these targets, influencing pathways involved in cell signaling and metabolism .

Comparison with Similar Compounds

    4-Chlorocinnamic Acid: Similar structure but lacks the fluorine atom.

    2-Fluorocinnamic Acid: Similar structure but lacks the chlorine atom.

    Cinnamic Acid: The parent compound without any halogen substitutions.

Uniqueness: 4-Chloro-2-fluorocinnamic acid is unique due to the presence of both chlorine and fluorine atoms, which can significantly alter its chemical reactivity and biological activity compared to its analogs. These substitutions can enhance its stability, lipophilicity, and ability to interact with specific molecular targets, making it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

(E)-3-(4-chloro-2-fluorophenyl)prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClFO2/c10-7-3-1-6(8(11)5-7)2-4-9(12)13/h1-5H,(H,12,13)/b4-2+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVLPOWWRHAOKMT-DUXPYHPUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)F)C=CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1Cl)F)/C=C/C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101230994
Record name (2E)-3-(4-Chloro-2-fluorophenyl)-2-propenoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101230994
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

312693-55-3, 202982-65-8
Record name (2E)-3-(4-Chloro-2-fluorophenyl)-2-propenoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=312693-55-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2E)-3-(4-Chloro-2-fluorophenyl)-2-propenoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101230994
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Propenoic acid, 3-(4-chloro-2-fluorophenyl)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.118.465
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 4-Chloro-2-fluorocinnamic acid, predominantly trans
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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